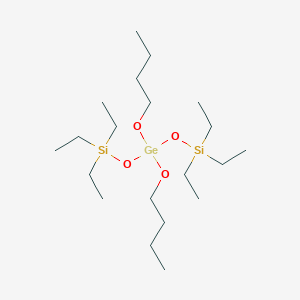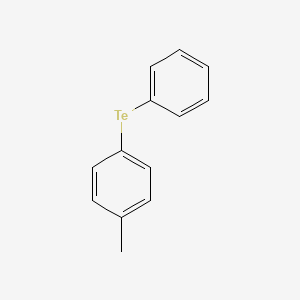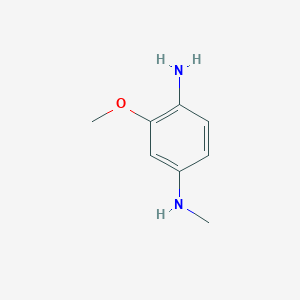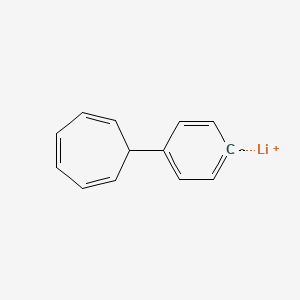
lithium;7-phenylcyclohepta-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;7-phenylcyclohepta-1,3,5-triene is an organometallic compound that combines lithium with a phenyl-substituted cycloheptatriene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;7-phenylcyclohepta-1,3,5-triene typically involves the reaction of 7-phenylcyclohepta-1,3,5-triene with an organolithium reagent. One common method is the reaction of 7-phenylcyclohepta-1,3,5-triene with n-butyllithium in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a solvent like tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of larger reaction vessels, automated reagent addition, and stringent control of reaction conditions to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;7-phenylcyclohepta-1,3,5-triene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lithium salts and oxidized organic products.
Reduction: It can be reduced to form different organolithium compounds.
Substitution: The lithium atom can be substituted with other metal atoms or groups through transmetalation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Transmetalation reactions often involve reagents like zinc chloride or copper(I) iodide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lithium salts and phenylcycloheptatriene derivatives, while reduction can produce various organolithium compounds.
Applications De Recherche Scientifique
Lithium;7-phenylcyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and structural properties.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of complex organic molecules.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of lithium;7-phenylcyclohepta-1,3,5-triene involves the interaction of the lithium atom with the phenylcycloheptatriene ring. The lithium atom can act as a Lewis acid, facilitating various chemical reactions by stabilizing negative charges on reaction intermediates. This makes the compound a valuable reagent in organic synthesis, where it can help to form new carbon-carbon bonds and other structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloheptatriene: A parent compound without the phenyl and lithium substitutions.
7-Phenylcyclohepta-1,3,5-triene: Similar structure but without the lithium atom.
Lithium cycloheptatriene: Similar but lacks the phenyl group.
Uniqueness
Lithium;7-phenylcyclohepta-1,3,5-triene is unique due to the presence of both the lithium atom and the phenyl group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its analogs.
Propriétés
Numéro CAS |
60582-51-6 |
|---|---|
Formule moléculaire |
C13H11Li |
Poids moléculaire |
174.2 g/mol |
Nom IUPAC |
lithium;7-phenylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C13H11.Li/c1-2-5-9-12(8-4-1)13-10-6-3-7-11-13;/h1-2,4-12H;/q-1;+1 |
Clé InChI |
PENVMMOABCDBTO-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1=CC=CC(C=C1)C2=CC=[C-]C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


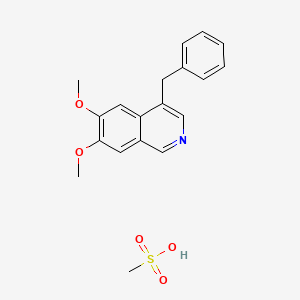
![4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14617305.png)
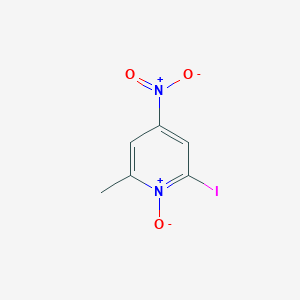
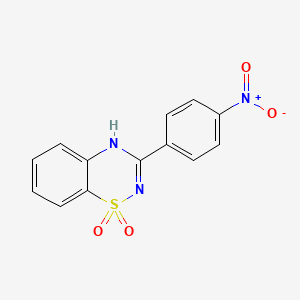
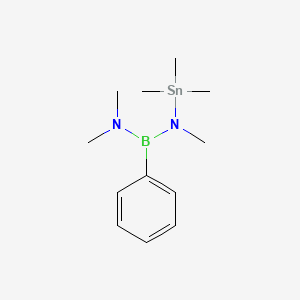
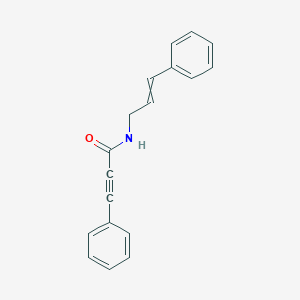

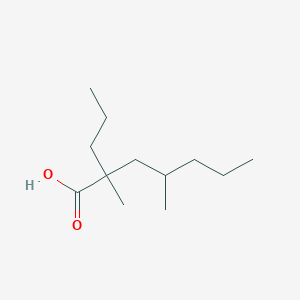
![1-[(Pyridin-3-yl)methyl]piperidine-2,6-dione](/img/structure/B14617341.png)
![4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol](/img/structure/B14617344.png)
